molecular formula C14H16N2O4S3 B2914325 N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide CAS No. 942007-25-2

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide

Cat. No. B2914325
CAS RN: 942007-25-2
M. Wt: 372.47
InChI Key: QXSPPRFIJZRSJK-UHFFFAOYSA-N
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Description

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various applications, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes. It has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. The compound has also been found to have low toxicity, making it suitable for use in cell and animal studies. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide. One direction is the development of new analogs of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Additionally, the compound's mechanism of action and its interactions with other enzymes and proteins could be further explored to better understand its potential applications.

Synthesis Methods

The synthesis of N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide involves the reaction of 2-aminobenzophenone with thiophene-2-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been found to inhibit the activity of specific enzymes and proteins, making it a potential target for drug development.

properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S3/c1-22(17,18)15-12-6-7-13-11(10-12)4-2-8-16(13)23(19,20)14-5-3-9-21-14/h3,5-7,9-10,15H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSPPRFIJZRSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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